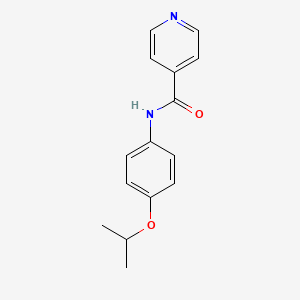

N-(4-isopropoxyphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-isopropoxyphenyl)isonicotinamide and related derivatives typically involves the condensation of isonicotinic acid or its derivatives with various alkoxyphenyl compounds. For example, a study by Zhang et al. (2017) describes the design, synthesis, and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. The synthesis involved a stepwise procedure that resulted in compounds with significant inhibitory potency, highlighting the importance of the isonicotinamide core structure and the alkoxyphenyl substituent in the activity of these compounds (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of N-(4-isopropoxyphenyl)isonicotinamide is characterized by the presence of the isonicotinamide moiety and a 4-isopropoxyphenyl group. Studies utilizing X-ray diffraction and molecular modeling provide insights into the arrangement of atoms within the molecule and its potential interactions. For instance, the work by Bhogala et al. (2004) on coordination compounds provides insights into how modifications in the isonicotinamide structure can influence molecular assembly and interactions, hinting at the structural versatility of N-(4-isopropoxyphenyl)isonicotinamide related compounds (Bhogala, Thallapally, & Nangia, 2004).

Chemical Reactions and Properties

N-(4-isopropoxyphenyl)isonicotinamide can participate in various chemical reactions, especially those typical for amides and aromatic compounds. These reactions can include hydrolysis, amidation, and substitution reactions, among others. The chemical properties are influenced by the functional groups present in the molecule, such as the amide linkage and the ether group in the isopropoxyphenyl substituent.

Physical Properties Analysis

The physical properties of N-(4-isopropoxyphenyl)isonicotinamide, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various fields. The study by Chia and Quah (2017) on the temperature-induced phase transition of an isonicotinamide co-crystal provides an example of how the physical properties of isonicotinamide derivatives can be critically important for their performance in specific applications (Chia & Quah, 2017).

Propiedades

IUPAC Name |

N-(4-propan-2-yloxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-13(4-6-14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJSXDUWOAKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641751.png)

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)

![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)

![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)

![4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)

![2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5641784.png)

![3-[5-(2-furoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5641799.png)

![9-(cyclopentylacetyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5641816.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]benzoic acid](/img/structure/B5641830.png)

![1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5641836.png)

![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5641839.png)